VU0134992 -

VU0134992

Catalog Number: EVT-286661
CAS Number:
Molecular Formula: C20H31BrN2O2
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VU0134992, chemically known as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, is a small-molecule compound identified through high-throughput screening for its ability to modulate the activity of Kir4.1 potassium channels. [, ] This compound represents a valuable tool for investigating the physiological roles of Kir4.1 channels and their therapeutic potential in various diseases. [, ]

Future Directions
  • Developing More Selective Inhibitors: Designing and synthesizing inhibitors with even greater selectivity for Kir4.1/5.1 heteromers over Kir4.1 homomers is crucial for dissecting the specific roles of these channels and minimizing potential off-target effects. []
Overview

VU0134992 is a novel small-molecule compound identified as an inhibitor of the inward rectifier potassium channel Kir4.1, which plays a critical role in various physiological processes, particularly in the kidney and central nervous system. The discovery of VU0134992 marks a significant advancement in pharmacological tools for manipulating Kir4.1 activity, which has been linked to conditions such as EAST/SeSAME syndrome—characterized by epilepsy, ataxia, renal salt wasting, and sensorineural deafness. VU0134992 is notable for its selectivity and potency, making it a promising candidate for further research into its therapeutic potential in managing hypertension and other related disorders .

Source and Classification

VU0134992 was developed through a high-throughput screening process of 76,575 compounds from the Vanderbilt Institute of Chemical Biology library. It is classified as a potassium channel blocker, specifically targeting the Kir4.1 channel. The compound's chemical structure is identified as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide .

Synthesis Analysis

The synthesis of VU0134992 involves several key steps that adhere to established medicinal chemistry protocols. The compound was synthesized using standard organic synthesis techniques, which include:

  1. Starting Materials: The synthesis begins with commercially available chemicals that undergo various reactions to construct the desired molecular framework.
  2. Reagents and Conditions: Specific reagents are used to facilitate reactions such as bromination and acylation under controlled conditions (temperature, solvent choice) to ensure high yields.
  3. Purification: Post-synthesis, the compound is purified using chromatography techniques to isolate VU0134992 from by-products and unreacted materials.

Technical details regarding specific reaction conditions (e.g., temperatures, times) and yields are typically documented in experimental protocols but are not detailed in the available literature .

Molecular Structure Analysis

The molecular structure of VU0134992 can be described as follows:

  • Chemical Formula: C_{17}H_{26}BrN_{1}O_{2}
  • Molecular Weight: Approximately 356.30 g/mol
  • Structural Features: The compound features a brominated phenyl group linked to a piperidine moiety via an ether bond and an acetamide functional group. This structure contributes to its ability to selectively inhibit Kir4.1 channels.

Data derived from computational modeling suggests that specific residues within the Kir4.1 channel interact with VU0134992, facilitating its blocking action .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of VU0134992 include:

  • Bromination: Introduction of the bromine atom onto the aromatic ring to enhance lipophilicity and binding affinity.
  • Acylation: Formation of the acetamide functional group which is crucial for the compound's activity.
  • Ether Formation: Connecting the aromatic and piperidine structures through an ether linkage.

These reactions are critical for achieving the final active compound with desired pharmacological properties .

Mechanism of Action

VU0134992 exerts its pharmacological effects primarily through inhibition of Kir4.1 channels. The mechanism can be summarized as follows:

  1. Binding: VU0134992 binds to specific pore-lining residues within the Kir4.1 channel, particularly glutamate 158 and isoleucine 159.
  2. Channel Blockade: This binding results in a blockade of potassium ion conduction through the channel.
  3. Physiological Effects: Inhibition of Kir4.1 leads to alterations in renal fluid handling, resulting in increased diuresis (urine production), natriuresis (sodium excretion), and kaliuresis (potassium excretion) observed in animal models .

Data from whole-cell patch-clamp experiments indicate that VU0134992 has an IC50 value of 0.97 µM for Kir4.1 channels, demonstrating its potency .

Physical and Chemical Properties Analysis

VU0134992 possesses several notable physical and chemical properties:

  • Solubility: It has a significant free unbound fraction in plasma (approximately 0.213), indicating good bioavailability potential.
  • Stability: The compound shows stability under physiological conditions, which is essential for therapeutic applications.
  • Selectivity Profile: VU0134992 exhibits over 30-fold selectivity for Kir4.1 over other potassium channels like Kir1.1 and Kir2.x subtypes, minimizing off-target effects .
Applications

The primary scientific applications of VU0134992 include:

  • Research Tool: It serves as a crucial tool for studying the physiological roles of Kir4.1 channels in various tissues, particularly in renal physiology.
  • Therapeutic Potential: Given its diuretic effects, VU0134992 may be explored as a novel therapeutic agent for treating hypertension and related disorders by modulating renal function.
  • Understanding Pathophysiology: Research utilizing VU0134992 can provide insights into conditions associated with altered Kir4.1 function, including neurological disorders and electrolyte imbalances .
Discovery and Development of VU0134992 as a Kir4.1 Modulator

High-Throughput Screening Strategies for Kir4.1 Inhibitors

The discovery of VU0134992 (2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide) emerged from a high-throughput screening (HTS) campaign evaluating 76,575 compounds from the Vanderbilt Institute of Chemical Biology library [1] [4]. The primary assay employed a thallium (Tl+) flux method using HEK-293 cells stably expressing human Kir4.1 channels. This assay capitalized on Tl+ as a potassium surrogate, with intracellular dye (Thallos) fluorescence quantifying Kir4.1 activity. The screening achieved a robust Z' plate statistic of 0.78, indicating exceptional assay reliability for large-scale compound evaluation [1].

VU0134992 was identified as the most potent initial hit, demonstrating an IC₅₀ of 0.97 µM against homomeric Kir4.1 channels in subsequent whole-cell patch-clamp electrophysiology validation [1] [2]. Crucially, the HTS strategy incorporated counter-screening against related Kir channels early in the triage process. This revealed VU0134992’s >30-fold selectivity over Kir1.1, Kir2.1, and Kir2.2, and weaker activity against Kir2.3, Kir6.2/SUR1, and Kir7.1 [1] [4]. A distinctive finding was its 9-fold selectivity for homomeric Kir4.1 over heteromeric Kir4.1/5.1 concatemers (IC₅₀ = 9 µM at -120 mV), highlighting an unprecedented ability to discriminate between these closely related channel assemblies [1].

Table 1: Selectivity Profile of VU0134992 Across Kir Channels

Channel TypeIC₅₀ (µM)Selectivity Ratio (vs. Kir4.1)
Kir4.1 (Homomeric)0.971
Kir4.1/5.1 (Heteromeric)9.09.3
Kir1.1 (ROMK)>30>30
Kir2.1 (IRK1)>30>30
Kir3.1/3.2 (GIRK1/2)4.04.1
Kir4.22.02.1

Structural Optimization and Medicinal Chemistry Insights

Initial hit optimization focused on elucidating the structure-activity relationship (SAR) of VU0134992. Systematic modification of its core structure identified critical pharmacophoric elements: the 2-bromo-4-isopropylphenoxy moiety, the acetamide linker, and the 2,2,6,6-tetramethylpiperidin-4-yl group [1]. Key findings included:

  • Replacing the bromine atom at the ortho position of the phenoxy ring with chlorine or hydrogen resulted in a 5-10 fold loss in potency, indicating its role in hydrophobic interactions or steric constraint.
  • The isopropyl group at the para position was essential; substitution with methyl, ethyl, or hydrogen diminished activity significantly.
  • The tetramethylpiperidine group’s tertiary amine was critical, as N-methylation or replacement with cyclohexylamine abolished inhibitory activity [1] [4].

Molecular modeling and site-directed mutagenesis pinpointed the molecular basis of VU0134992 binding. Docking studies suggested deep penetration into the Kir4.1 pore, stabilized by hydrophobic contacts and a potential hydrogen bond between the acetamide carbonyl and the backbone amine of pore-lining residue Ile 159. Mutagenesis confirmed Glu 158 and Ile 159 within the selectivity filter as critical residues:

  • Mutation E158A reduced VU0134992 potency by ~15-fold.
  • Mutation I159A reduced potency by ~8-fold [1] [4].These residues form a unique binding niche distinct from other Kir channels, rationalizing the observed selectivity. Physicochemical optimization focused on maintaining high unbound fraction (fᵤ = 0.213 in rat plasma) to ensure sufficient free drug concentrations for in vivo efficacy [1] [8].

Table 2: Impact of VU0134992 Structural Modifications on Kir4.1 Inhibition

Modification SiteStructural ChangeEffect on Kir4.1 IC₅₀
Phenoxy Ring (Ortho)Bromine → Hydrogen>10-fold increase (loss of potency)
Phenoxy Ring (Para)Isopropyl → Methyl~8-fold increase
Acetamide LinkerAmide → EsterComplete loss of activity
Piperidine (Tertiary Amine)N-Methylation~20-fold increase
Piperidine (Core)Tetramethyl → Unsubstituted~15-fold increase

Comparative Analysis with Legacy Kir4.1 Inhibitors (Amitriptyline, Fluoxetine)

Prior to VU0134992, Kir4.1 pharmacology relied on repurposed antidepressants like amitriptyline (tricyclic antidepressant) and fluoxetine (SSRI), which act as weak, non-selective inhibitors [1] [7] [9]. Direct comparisons reveal VU0134992’s superior properties:

  • Potency: VU0134992 (IC₅₀ = 0.97 µM) is >20 times more potent than fluoxetine (IC₅₀ = 20–40 µM) and amitriptyline (IC₅₀ = 20–35 µM) against Kir4.1 homomers in electrophysiology assays [1] [7].
  • Selectivity: Amitriptyline and fluoxetine exhibit broad Kir channel inhibition, affecting Kir2.x, Kir3.x, and Kir7.1 at similar concentrations. In contrast, VU0134992 shows >30-fold selectivity against Kir1.1, Kir2.1, and Kir2.2 [1] [4].
  • Mechanistic Specificity: Legacy inhibitors reduce Kir4.1 open probability non-specifically, likely through membrane perturbation or allosteric effects. VU0134992 acts as a pore blocker, evidenced by its voltage-dependent inhibition and mutagenesis data implicating direct binding within the ion conduction pathway [1] [7].
  • Therapeutic Validation: Unlike amitriptyline or fluoxetine, VU0134992 demonstrated target engagement in vivo, eliciting dose-dependent diuresis, natriuresis, and kaliuresis in rats—effects consistent with Kir4.1’s role in renal electrolyte handling [1] [2] [4]. This established Kir4.1 as a plausible diuretic target for hypertension, a finding unattainable with legacy tools due to their off-target effects.

Table 3: Pharmacological Comparison of Kir4.1 Inhibitors

PropertyVU0134992FluoxetineAmitriptyline
Kir4.1 IC₅₀ (µM)0.9720–4020–35
Kir4.1/5.1 IC₅₀ (µM)9.0>100>100
Selectivity (vs. Kir2.1)>30-fold<3-fold<3-fold
MechanismPore BlockerAllosteric/Non-specificAllosteric/Non-specific
In Vivo Target EngagementConfirmed (Renal)Not DemonstratedNot Demonstrated

The development of VU0134992 thus represents a paradigm shift, transitioning Kir4.1 pharmacology from non-selective legacy drugs to a target-specific chemical probe capable of elucidating the channel's therapeutic potential in cardiovascular and neurological diseases [1] [4] [8].

Properties

Product Name

VU0134992

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Molecular Formula

C20H31BrN2O2

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C20H31BrN2O2/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24)

InChI Key

OTTDLWFVHQYRDA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br

Solubility

Soluble in DMSO

Synonyms

VU-992; VU 992; VU992; VU-0134992; VU 0134992; VU0134992

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.